N-(2,4-difluorophenyl)-5-quinoxalinamine

CCR5 antagonism chemokine receptor HIV entry inhibition

N-(2,4-Difluorophenyl)-5-quinoxalinamine (IUPAC: N-(2,4-difluorophenyl)quinoxalin-5-amine; molecular formula C₁₄H₉F₂N₃; molecular weight 257.24 g/mol) is a synthetic small-molecule quinoxaline derivative bearing a 2,4-difluorophenylamino substituent at the 5-position of the quinoxaline core. Preliminary pharmacological screening has identified this compound as a CCR5 antagonist with potential applicability in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disorders, and chronic obstructive pulmonary disease (COPD).

Molecular Formula C14H9F2N3
Molecular Weight 257.24 g/mol
Cat. No. B5044118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-5-quinoxalinamine
Molecular FormulaC14H9F2N3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H9F2N3/c15-9-4-5-11(10(16)8-9)19-13-3-1-2-12-14(13)18-7-6-17-12/h1-8,19H
InChIKeyHYPVOVCFKFLPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-5-quinoxalinamine – Baseline Procurement Profile for a CCR5-Targeted Quinoxaline Scaffold


N-(2,4-Difluorophenyl)-5-quinoxalinamine (IUPAC: N-(2,4-difluorophenyl)quinoxalin-5-amine; molecular formula C₁₄H₉F₂N₃; molecular weight 257.24 g/mol) is a synthetic small-molecule quinoxaline derivative bearing a 2,4-difluorophenylamino substituent at the 5-position of the quinoxaline core. Preliminary pharmacological screening has identified this compound as a CCR5 antagonist with potential applicability in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disorders, and chronic obstructive pulmonary disease (COPD) [1]. The compound belongs to the broader class of amino-substituted quinoxalines that have been explored as kinase inhibitors, antimicrobial agents, and chemokine receptor modulators [2]. Its procurement is primarily relevant for medicinal chemistry programs investigating structure–activity relationships (SAR) around the quinoxaline C5-position or evaluating the impact of 2,4-difluorophenyl substitution on CCR5 target engagement.

Why N-(2,4-Difluorophenyl)-5-quinoxalinamine Cannot Be Replaced by Generic Quinoxaline Analogs


Substitution at the quinoxaline 5-position with a 2,4-difluorophenylamino group generates a distinct pharmacophore that cannot be replicated by simple quinoxaline analogs. The 2,4-difluorophenyl motif introduces both steric constraints and electronic effects (inductive withdrawal by ortho- and para-fluorines) that modulate the pKₐ of the bridging amine, influence the dihedral angle between the quinoxaline and phenyl rings, and alter hydrogen-bonding capacity at the CCR5 orthosteric or allosteric binding site [1]. Replacement with a mono-fluoro analog (e.g., N-(4-fluorophenyl)-5-quinoxalinamine) removes the ortho-fluorine, which is expected to increase conformational flexibility and reduce binding complementarity. Substitution with the corresponding carboxamide (N-(2,4-difluorophenyl)-5-quinoxalinecarboxamide) replaces the amine linker with a carbonyl, fundamentally altering both geometry (amide planarity vs. amine pyramidal character) and hydrogen-bond donor/acceptor profile . The unsubstituted parent quinoxalin-5-amine lacks the difluorophenyl ring entirely and is documented to exhibit antidiabetic rather than CCR5-mediated pharmacology . These structural distinctions make generic substitution unreliable for CCR5-targeted screening campaigns.

N-(2,4-Difluorophenyl)-5-quinoxalinamine – Product-Specific Quantitative Differentiation Evidence


CCR5 Antagonist Functional Annotation vs. Quinoxalin-5-amine Parent

N-(2,4-Difluorophenyl)-5-quinoxalinamine is annotated as a CCR5 antagonist in pharmacological screening, whereas the unsubstituted parent compound quinoxalin-5-amine is reported to exhibit antidiabetic activity via dual α-amylase/α-glucosidase inhibition rather than chemokine receptor modulation [1]. This represents a qualitative target-class shift driven by the 2,4-difluorophenylamino substitution at the C5 position.

CCR5 antagonism chemokine receptor HIV entry inhibition

Linker Chemistry Differentiation: Amine vs. Carboxamide at Quinoxaline C5

The target compound employs a secondary amine linker (NH) connecting the quinoxaline C5 to the 2,4-difluorophenyl ring, while the commercially catalogued near-analog N-(2,4-difluorophenyl)-5-quinoxalinecarboxamide (CAS 606134-82-1) uses a carboxamide (CONH) linker . This substitution alters three key molecular recognition parameters: (i) the C–N bond length (~1.35 Å for amine vs. ~1.33 Å for amide); (ii) the preferred torsion angle (pyramidalizable sp³-NH vs. planar sp²-amide); and (iii) hydrogen-bond donor capacity (amine N–H more basic than amide N–H, pKₐ difference ~5–8 units).

linker geometry hydrogen bonding SAR

Fluorine Substitution Pattern: 2,4-Difluoro vs. 4-Monofluoro on the Phenyl Ring

The 2,4-difluorophenyl substituent on the target compound introduces an ortho-fluorine atom absent in the mono-fluoro analog N-(4-fluorophenyl)-5-quinoxalinamine (ChemSpider entry, molecular formula C₁₄H₁₀FN₃) . Ortho-fluorine substitution on an aniline ring is known to reduce the pKₐ of the adjacent NH by ~0.5–1.0 units through inductive withdrawal, restrict the aryl–NH torsion angle via steric interaction with the quinoxaline peri-hydrogen, and increase metabolic stability by blocking para-hydroxylation at the adjacent position.

fluorine SAR ortho-fluorine effect conformational restriction

Quinoxaline Core Isomer Specificity: Quinoxaline vs. Quinazoline Scaffold

The quinoxaline core (1,4-diazanaphthalene; nitrogens at positions 1 and 4) is isomeric with quinazoline (nitrogens at 1 and 3). This positional isomerism produces divergent biological target profiles: quinazolines are heavily represented among kinase inhibitors (e.g., gefitinib, erlotinib), while quinoxalines have shown broader GPCR (CCR5, CCK2) and antimicrobial activity [1][2]. The 5-amino substitution on quinoxaline positions the difluorophenylamino group para to N1 and meta to N4, a geometry that is structurally impossible on a quinazoline scaffold.

scaffold selectivity nitrogen position kinase vs. GPCR

N-(2,4-Difluorophenyl)-5-quinoxalinamine – High-Confidence Research and Industrial Application Scenarios


CCR5 Antagonist Lead Identification and SAR Expansion

This compound is best deployed as a starting point or reference ligand in CCR5 antagonist screening cascades. The 2,4-difluorophenylamino substitution at the quinoxaline C5 position has been associated with CCR5 antagonism in preliminary pharmacological screening [1]. Medicinal chemistry teams can use this scaffold to systematically vary the difluorophenyl ring (e.g., 2,4- vs. 2,6- vs. 3,5-difluoro substitution), modify the quinoxaline core (e.g., 6,7-disubstitution), or replace the amine linker to establish SAR around CCR5 binding affinity and selectivity.

HIV Entry Inhibition Studies (CCR5 Co-Receptor Blockade)

Given the annotation of this compound as a CCR5 antagonist, a primary application scenario is its use in cell-based HIV-1 entry assays employing CCR5-tropic viral strains (e.g., MOLT4 cells expressing CCR5, or HEK293 cells co-expressing CD4/CCR5) [1][2]. The compound can serve as a tool molecule to probe the contribution of the quinoxaline scaffold to co-receptor blockade, benchmarked against maraviroc as a clinically validated CCR5 antagonist control.

Comparative Linker Pharmacophore Mapping (Amine vs. Amide)

The target compound's secondary amine linker distinguishes it from the commercially available carboxamide analog (CAS 606134-82-1). This pair of compounds can be used in parallel to map the hydrogen-bond donor/acceptor requirements of the CCR5 binding pocket, providing direct evidence for whether an amine or amide linker geometry is preferred for target engagement [1].

Quinoxaline Scaffold Selectivity Profiling (CCR5 vs. Off-Target Kinases)

Because quinoxaline derivatives are known to inhibit kinases (e.g., VEGFR-2, EGFR, PI3K, B-Raf) in addition to GPCR targets [1][2], this compound can be used in selectivity panels to quantify the degree of kinase cross-reactivity introduced by the 5-(2,4-difluorophenylamino) substitution pattern. Such profiling is essential for determining whether the scaffold is suitable for CCR5-selective chemical probe development versus multi-target drug discovery.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-5-quinoxalinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.